

# Repaglinide-ethyl-d5: A Comprehensive Technical Guide to Chemical Properties and Stability

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## Compound of Interest

Compound Name: *Repaglinide-ethyl-d5*

Cat. No.: *B1140431*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Repaglinide-ethyl-d5**, an isotopically labeled derivative of the antidiabetic drug Repaglinide. This document is intended to serve as a critical resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.

## Core Chemical Properties

**Repaglinide-ethyl-d5** is a deuterated analog of Repaglinide, where five hydrogen atoms on the ethyl group of the ethoxy moiety have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of Repaglinide in biological matrices by mass spectrometry.

Property	Value	Source(s)
Chemical Name	2-(ethoxy-1,1,2,2,2-d5)-4-[2-[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid	[1][2]
Synonyms	Novonorm-d5, Prandin-d5, Repaglinide-d5	[3]
CAS Number	1217709-85-7	[1][3][4][5][6]
Molecular Formula	C <sub>27</sub> H <sub>31</sub> D <sub>5</sub> N <sub>2</sub> O <sub>4</sub>	[1][3][4]
Molecular Weight	457.62 g/mol	[2][3][4][5]
Accurate Mass	457.2989	[5]
Appearance	White to Off-White Solid	[3]

## Solubility Data

The solubility of **Repaglinide-ethyl-d5** has been reported in several common organic solvents.

Solvent	Solubility	Source(s)
DMF	30 mg/mL	[1]
DMSO	30 mg/mL	[1]
Ethanol	25 mg/mL	[1]
Methanol	Soluble	[6]

## Stability Profile

### Long-Term Stability and Storage

**Repaglinide-ethyl-d5** is a stable compound when stored under appropriate conditions.

Commercial suppliers recommend the following storage conditions to ensure its integrity over time.

| Condition | Stability | Recommended Storage | Source(s) | ---|---|---| Long-term |  $\geq 4$  years | -20°C [\[1\]](#) | | Shipping | Room temperature in continental US; may vary elsewhere | Ambient [\[1\]](#) [\[3\]](#) | | Recommended | 2-8°C Refrigerator | [\[3\]](#)[\[6\]](#) |

## Forced Degradation and Stability-Indicating Studies

While specific forced degradation studies on **Repaglinide-ethyl-d5** are not extensively published, the stability of the parent compound, Repaglinide, has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The degradation pathways of **Repaglinide-ethyl-d5** are expected to be analogous to those of Repaglinide, as the deuteration of the ethyl group is unlikely to influence the primary sites of chemical degradation.

Studies on Repaglinide have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions[\[7\]](#)[\[8\]](#).

Summary of Repaglinide Degradation:

Stress Condition	Observed Degradation	Key Findings	Source(s)
Acidic Hydrolysis	Significant degradation	Degradation increases with increasing acid concentration and time. <sup>[8]</sup> One study showed no degradation in 0.1 N HCl after 8 hours at 80°C, but degradation with a stronger acid (1.0 N HCl). <sup>[9]</sup>	[8][9]
Alkaline Hydrolysis	Susceptible to degradation		[8][9]
Oxidative Degradation	Significant degradation	Sensitive to oxidative conditions, with degradation observed in the presence of hydrogen peroxide. <sup>[7]</sup> <sup>[8]</sup>	[7][8]
Thermal Degradation	Relatively stable	Some degradation observed at elevated temperatures.	[9]
Photolytic Degradation	Relatively stable	Found to be almost stable under photolytic conditions.	[1]

These findings underscore the importance of developing and employing stability-indicating analytical methods for the accurate quantification of Repaglinide and its deuterated internal standard in the presence of potential degradation products.

## Experimental Protocols

The following are generalized protocols for forced degradation studies, adapted from published methods for Repaglinide, which can be applied to assess the stability of **Repaglinide-ethyl-d5**. These protocols are based on ICH guidelines for stability testing[10][11].

## Preparation of Stock Solution

A stock solution of **Repaglinide-ethyl-d5** (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

## Forced Degradation Procedures

### 4.2.1. Acidic Hydrolysis

- To an appropriate volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
- Reflux the solution at 80°C for 8 hours.[9]
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N sodium hydroxide.
- Dilute the final solution with the mobile phase to a suitable concentration for analysis.

### 4.2.2. Alkaline Hydrolysis

- To an appropriate volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
- Reflux the solution at 80°C for 8 hours.[9]
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N hydrochloric acid.
- Dilute the final solution with the mobile phase to a suitable concentration for analysis.

### 4.2.3. Oxidative Degradation

- To an appropriate volume of the stock solution, add an equal volume of 6% hydrogen peroxide.[9]
- Keep the solution at room temperature for 4 hours.[9]
- Dilute the final solution with the mobile phase to a suitable concentration for analysis.

#### 4.2.4. Thermal Degradation

- Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 days).[1]
- After the exposure period, dissolve an accurately weighed amount of the stressed sample in a suitable solvent and dilute to a suitable concentration for analysis.

#### 4.2.5. Photostability Testing

- Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.
- A control sample should be protected from light.
- After exposure, dissolve an accurately weighed amount of the stressed and control samples in a suitable solvent and dilute to a suitable concentration for analysis.

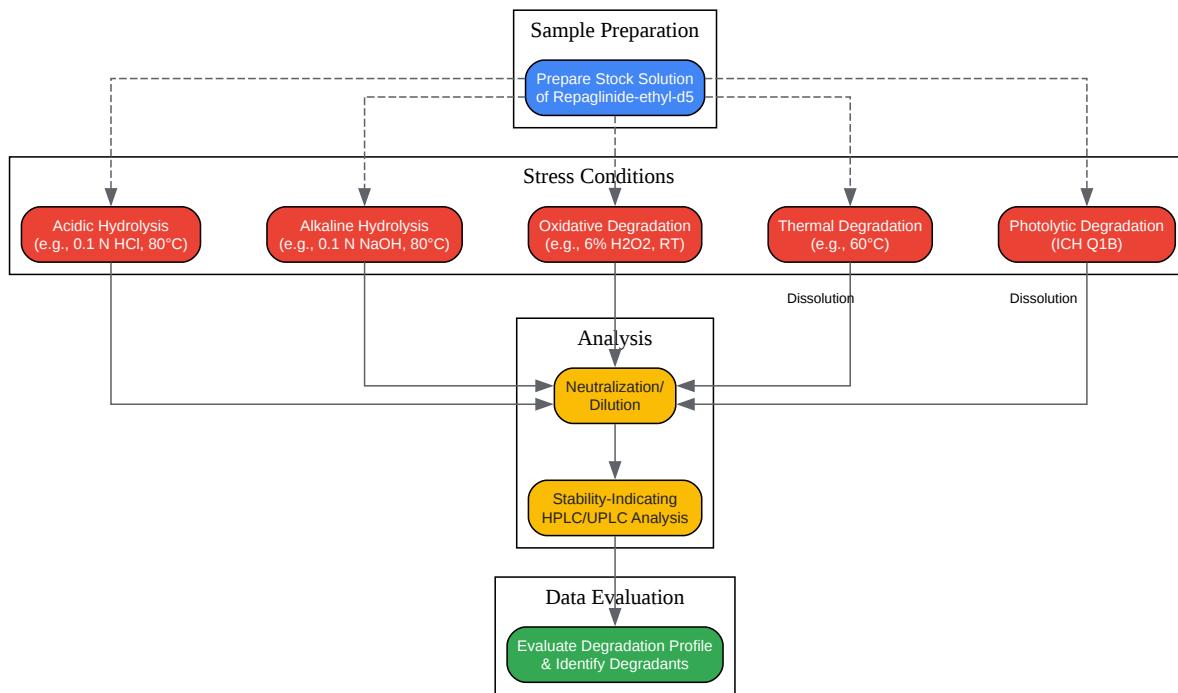
## Analytical Method

A validated stability-indicating HPLC or UPLC method should be used to analyze the stressed samples. The method should be capable of separating the intact drug from all potential degradation products.

## Visualizations

## Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on **Repaglinide-ethyl-d5**.

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Caption: Workflow for Forced Degradation Studies of **Repaglinide-ethyl-d5**.

This comprehensive guide provides essential technical information on the chemical properties and stability of **Repaglinide-ethyl-d5**. The data and protocols presented herein are intended to support the research and development activities of scientists in the pharmaceutical industry. It is recommended that all experimental work be conducted in accordance with relevant regulatory guidelines and safety procedures.

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